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Albendazole Sulfoxide-d7

Cat. No.: B1157700
M. Wt: 288.37
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Description

Significance of Deuterium (B1214612) in Drug Discovery and Development

Deuteration, the process of replacing hydrogen with deuterium, can lead to significant improvements in a drug's pharmacokinetic properties and metabolic stability. nih.gov This is primarily due to the "kinetic isotope effect," a phenomenon that can alter the rate of metabolic reactions. portico.orgtandfonline.com

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength means that more energy is required to break the C-D bond, which can slow down metabolic processes that involve the cleavage of this bond. tandfonline.comresearchgate.net This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to enhanced metabolic stability of a drug. portico.orgjuniperpublishers.com By strategically replacing hydrogen atoms at sites vulnerable to metabolism, researchers can reduce the rate of drug breakdown, potentially leading to a longer duration of action. nih.govjuniperpublishers.com

Beyond its therapeutic potential, deuterium serves as an invaluable tool for quantitative analysis in biological systems. clearsynth.comfrontiersin.org Because deuterated compounds are chemically identical to their non-deuterated counterparts in terms of their biological activity, they can be used as stable isotope tracers to study metabolic pathways and pharmacokinetics without perturbing the system. hwb.gov.inresearchgate.net Techniques like mass spectrometry can distinguish between the deuterated and non-deuterated forms of a drug and its metabolites, allowing for precise measurement of their concentrations in various biological samples. nih.govnih.gov This provides crucial data for understanding a drug's fate in the body. researchgate.net

Overview of Albendazole (B1665689) and its Metabolism

Albendazole is a broad-spectrum anthelmintic agent belonging to the benzimidazole (B57391) class of compounds. wikipedia.orgnih.gov It is widely used to treat a variety of parasitic worm infections. nih.gov

Structural Context of Albendazole and its Key Metabolites (Albendazole Sulfoxide (B87167), Albendazole Sulfone)

Albendazole is rapidly and extensively metabolized in the body. researchgate.net The parent drug itself has poor systemic availability. msdvetmanual.com Its primary and pharmacologically active metabolite is albendazole sulfoxide, also known as ricobendazole. researchgate.netmedchemexpress.com This metabolite is formed through the oxidation of the sulfur atom in the albendazole molecule. researchgate.net Albendazole sulfoxide is then further oxidized to the inactive metabolite, albendazole sulfone. wikipedia.orgresearchgate.net

CompoundChemical StructureDescription
AlbendazoleChemical structure of AlbendazoleA broad-spectrum anthelmintic of the benzimidazole class. nih.gov
Albendazole SulfoxideChemical structure of Albendazole SulfoxideThe primary and active metabolite of albendazole. researchgate.net
Albendazole SulfoneChemical structure of Albendazole SulfoneAn inactive metabolite formed from the oxidation of albendazole sulfoxide. ekb.eg

Metabolic Transformations and Pathways of Benzimidazole Anthelmintics

The metabolism of benzimidazole anthelmintics like albendazole is complex and involves several enzymatic pathways. nih.gov The initial oxidation to the sulfoxide is a key activation step. msdvetmanual.com Subsequent metabolic reactions can include further oxidation, hydrolysis, and conjugation. msdvetmanual.comnih.gov The specific metabolic profile can vary between different species. upce.czresearchgate.net In humans, the conversion of albendazole sulfoxide to the inactive albendazole sulfone is mediated by cytochrome P450 enzymes. wikipedia.org

Albendazole Sulfoxide-d7: A Key Research Tool

This compound is a deuterated form of albendazole's active metabolite. synzeal.comcymitquimica.com The "d7" designation indicates that seven hydrogen atoms in the propyl group have been replaced by deuterium. synzeal.com This isotopic labeling makes it an essential internal standard for pharmacokinetic studies. By using this compound in conjunction with the non-labeled compound, researchers can accurately quantify the levels of the active metabolite in biological samples using mass spectrometry, providing critical data on the drug's absorption, distribution, and elimination. medchemexpress.comsmolecule.com

The strategic use of deuteration in pharmaceutical research, exemplified by the application of this compound, represents a significant advancement in drug development. By leveraging the kinetic isotope effect, scientists can enhance the metabolic stability and pharmacokinetic profiles of drugs. Furthermore, the use of deuterated compounds as internal standards provides the precision necessary for rigorous pharmacokinetic analysis. These approaches ultimately contribute to the development of safer and more effective medicines.

Rationale for Deuterated Albendazole Sulfoxide (this compound)

Albendazole is a broad-spectrum anthelmintic agent used to treat a variety of parasitic worm infections. wikipedia.org It is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide. wikipedia.orgdrugbank.com Further metabolism leads to the formation of albendazole sulfone and other metabolites. drugbank.com The deuterated version of albendazole's active metabolite, this compound, serves as a crucial tool in pharmaceutical research.

Utility of Stable Isotope Labeled Metabolites in Research

Stable isotope-labeled compounds, including deuterated metabolites like this compound, are indispensable in modern pharmaceutical research, particularly in the field of drug metabolism and pharmacokinetics (DMPK). nih.govacs.org Their application, often in conjunction with sensitive analytical techniques like mass spectrometry, provides invaluable insights into a drug's journey through the body. nih.govnih.gov

Key applications of stable isotope-labeled metabolites include:

Internal Standards in Bioanalysis: Deuterated compounds are frequently used as internal standards in quantitative bioanalysis. clearsynth.comscispace.com Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. clearsynth.comscispace.com This allows for more accurate and precise quantification of the target analyte in complex biological matrices like plasma, urine, and bile. clearsynth.comsimsonpharma.com

Metabolite Identification and Pathway Elucidation: The use of stable isotope-labeled compounds greatly simplifies the identification of drug metabolites in complex biological samples. acs.orgsimsonpharma.com By comparing the mass spectra of samples from subjects who have received the labeled and unlabeled drug, researchers can easily distinguish drug-related material from endogenous compounds. simsonpharma.com This "isotope pattern" helps to rapidly identify and structurally characterize metabolites, providing a clearer picture of the drug's metabolic pathways. acs.org

Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: Stable isotope labeling is a powerful tool for studying the ADME properties of a drug. nih.govacs.org By administering a mixture of the labeled and unlabeled drug, researchers can track the fate of the drug and its metabolites over time, providing detailed information on absorption rates, distribution to various tissues, metabolic turnover, and routes of excretion. nih.govacs.org

Specific Advantages of Deuteration at the Sulfoxide Position in Albendazole Derivatives

The specific placement of deuterium atoms on the propyl chain attached to the sulfoxide group in this compound offers distinct advantages in research. smolecule.com Albendazole is metabolized to albendazole sulfoxide, which is then further oxidized to albendazole sulfone. smolecule.com

The primary advantages of deuteration at this position include:

Probing Metabolic Pathways: The deuteration on the propyl chain allows researchers to precisely track the metabolic fate of this specific portion of the molecule. smolecule.com This can help in understanding the subsequent metabolic transformations that albendazole sulfoxide undergoes.

Enhanced Analytical Sensitivity and Specificity: The presence of seven deuterium atoms creates a significant mass shift from the endogenous or non-labeled compound, making it easily distinguishable in mass spectrometry-based assays. smolecule.com This leads to improved sensitivity and specificity in quantifying albendazole sulfoxide in biological samples. smolecule.com

Kinetic Isotope Effect Studies: The stronger C-D bond can lead to a kinetic isotope effect, where the rate of a chemical reaction is slower for the deuterated compound compared to its non-deuterated counterpart. By studying this effect, researchers can gain insights into the mechanisms of the enzymes responsible for metabolizing albendazole sulfoxide, such as cytochrome P450s. plos.org

Interactive Data Table: Properties of Albendazole and its Deuterated Metabolite

CompoundChemical FormulaMolecular Weight ( g/mol )Key Research Application
AlbendazoleC12H15N3O2S265.33Parent drug for anthelmintic treatment. wikipedia.org
Albendazole SulfoxideC12H15N3O3S281.33Primary active metabolite of albendazole. drugbank.com
This compoundC12H8D7N3O3S~291.4Internal standard and tool for metabolic and pharmacokinetic studies. smolecule.com

Properties

Molecular Formula

C₁₂H₈D₇N₃O₃S

Molecular Weight

288.37

Synonyms

Albendazole Oxide-d7;  Ricobendazole-d7;  RS-8852-d7;  Albendazole Impurity B (EP)-d7

Origin of Product

United States

Synthesis and Isotopic Labeling of Albendazole Sulfoxide D7

General Principles of Deuterated Compound Synthesis

The synthesis of deuterated compounds, or isotopologues, is a specialized field within organic chemistry. Deuterium (B1214612), a stable isotope of hydrogen, contains both a proton and a neutron, making it twice as heavy as protium (B1232500) (¹H). This mass difference forms the basis for its utility in analytical methods. While the chemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect, which can sometimes slow down metabolic processes involving the cleavage of this bond. mdpi.com

General strategies for synthesizing deuterated molecules fall into two main categories:

Direct Hydrogen-Deuterium (H-D) Exchange: This method involves replacing existing hydrogen atoms on a target molecule or its precursor with deuterium atoms. This is often achieved using a deuterium source like deuterium gas (D₂), heavy water (D₂O), or deuterated solvents in the presence of a catalyst, such as palladium or ruthenium. mdpi.comresearchgate.net

De Novo Synthesis from Deuterated Precursors: This "bottom-up" approach involves building the molecule from smaller, commercially available starting materials that already contain deuterium at specific positions. researchgate.net This method offers precise control over the location of the deuterium labels.

The choice of method depends on the target molecule's structure, the desired position of the deuterium atoms, and the availability of deuterated starting materials. nih.gov

Synthetic Pathways for Albendazole (B1665689) Sulfoxide-d7

The synthesis of Albendazole Sulfoxide-d7 is typically a two-stage process: first, the stable isotope labels are incorporated into the parent drug, Albendazole, to create Albendazole-d7; second, this deuterated intermediate is oxidized to yield the final product. smolecule.com

Strategies for Deuterium Incorporation

For this compound, the seven deuterium atoms are located on the propyl group attached to the sulfur atom. smolecule.com The most direct synthetic strategy involves using a deuterated version of a key precursor during the initial synthesis of the Albendazole molecule.

The common synthesis of Albendazole involves the S-alkylation of a thiol intermediate with an n-propyl halide. nih.gov Therefore, to produce Albendazole-d7, a deuterated propylating agent is used. The precursor of choice is typically 1-bromopropane-d7. By using this deuterated starting material, the heptadeuterated propyl chain is incorporated into the benzimidazole (B57391) scaffold from the outset, ensuring the precise and complete labeling of the desired positions.

Precursor Chemistry and Reaction Schemes

The synthesis begins with the creation of the deuterated Albendazole precursor. Following a known synthetic route for Albendazole, the key step is the reaction of 4-(propylthio)-2-nitroaniline's thiol predecessor with 1-bromopropane-d7. After subsequent chemical transformations to form the benzimidazole ring and add the methyl carbamate (B1207046) group, the resulting intermediate is Albendazole-d7. nih.gov

The final step is the selective oxidation of the sulfide (B99878) group on Albendazole-d7 to a sulfoxide (B87167). This must be done under controlled conditions to prevent over-oxidation to the corresponding sulfone. jmcs.org.mxijisrt.com A common and effective method for this transformation is the use of an oxidizing agent such as hydrogen peroxide in an acidic medium like glacial acetic acid. ekb.eggoogle.comed.gov

Reaction Scheme:

Step 1: Synthesis of Albendazole-d7 (Simplified) (Precursor Synthesis) + Br-CD₂-CD₂-CD₃ → Albendazole-d7

Step 2: Oxidation to this compound

Figure 1: Oxidation of Albendazole-d7 to this compound. ekb.egresearchgate.net

This oxidation is a well-established reaction, and its application to the deuterated analogue proceeds in a similar fashion to the non-deuterated compound. ekb.eg The use of reagents like hydrogen peroxide in acetic acid is considered environmentally friendly and typically results in a high yield. ed.gov Other oxidizing agents like sodium periodate (B1199274) have also been used effectively. jmcs.org.mxnih.gov

Characterization of Deuterated Isotopologues

Confirming the successful synthesis, structural integrity, and isotopic purity of this compound requires sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose. rsc.org

Spectroscopic Techniques for Isotopic Purity Confirmation

Mass Spectrometry (MS): HRMS is a powerful tool for determining the molecular weight of a compound with high precision. For this compound, the expected molecular weight is approximately 288.1273 g/mol , which is seven mass units higher than its non-deuterated counterpart (Albendazole Sulfoxide, ~281.0885 g/mol ). nih.gov By analyzing the mass spectrum, chemists can confirm the incorporation of the seven deuterium atoms. The mass spectrum will show a cluster of peaks corresponding to molecules with varying numbers of deuterium atoms (isotopologues). The most abundant peak should correspond to the fully deuterated (d7) species. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule and is crucial for confirming the exact location of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Albendazole Sulfoxide, the signals corresponding to the propyl group's protons appear as characteristic multiplets. For this compound, these signals will be absent, confirming that the hydrogens on the propyl chain have been successfully replaced by deuterium. nih.gov

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the chemical shifts of the deuterium atoms on the propyl chain, providing definitive proof of their presence and location. wiley.com

The table below summarizes the expected differences in the ¹H NMR spectra between the standard and deuterated compounds.

Table 1. Comparative ¹H NMR Data for the Propyl Group
Compound-S-CH₂- Protons-CH₂- Protons-CH₃ Protons
Albendazole SulfoxidePresent (Multiplet)Present (Multiplet)Present (Triplet)
This compoundAbsentAbsentAbsent

Isotopic Enrichment Determination

Isotopic enrichment is a measure of the percentage of the labeled isotope at a specific position in a molecule. isotope.com For this compound, it is important to quantify the percentage of molecules that are the fully deuterated d7 species versus lower isotopologues (d1 through d6) and the unlabeled (d0) compound.

Mass spectrometry is the primary technique for this determination. The method involves the following steps:

Acquire High-Resolution Mass Spectrum: A full scan mass spectrum of the molecular ion region is obtained.

Analyze Isotopic Cluster: The relative intensities of the peaks for each isotopologue (M+0, M+1, M+2... M+7, where M is the mass of the unlabeled compound) are measured.

Correct for Natural Abundance: The raw data is corrected to account for the natural abundance of other isotopes like ¹³C and ¹⁵N, which also contribute to the M+1 and M+2 peaks. nih.gov

Calculate Enrichment: After correction, the relative percentage of each deuterated species is calculated from the intensity of its corresponding peak. The isotopic enrichment is often reported as the percentage of the desired d7 isotopologue relative to all other species. nih.govisotope.com

For a high-purity standard, the isotopic enrichment is expected to be ≥98%, meaning that the d7 species is the vast majority of the sample.

Pharmacokinetic and Metabolic Research Utilizing Albendazole Sulfoxide D7

Non-compartmental Pharmacokinetic Analysis in Pre-clinical Models

Non-compartmental analysis (NCA) is a fundamental method used to characterize the pharmacokinetics of a drug without making assumptions about the specific compartmental structure of the body. In the context of albendazole (B1665689) research, Albendazole Sulfoxide-d7 is instrumental in the analytical procedures that generate the concentration-time data required for NCA.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies investigate the journey of a drug through a biological system. For albendazole, this process is complex due to its low aqueous solubility and extensive first-pass metabolism. After oral administration, albendazole is poorly absorbed and rapidly metabolized in the liver to its pharmacologically active metabolite, Albendazole Sulfoxide (B87167). plos.orgnih.govnih.gov This active metabolite is the primary compound detected in systemic circulation. nih.govnih.gov

The use of deuterated internal standards like this compound is crucial for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that accurately quantify the concentrations of albendazole and its metabolites in various biological samples (plasma, blood, tissues). nih.gov This allows researchers to build a detailed profile of the drug's absorption from the gut, distribution into tissues, metabolic conversion, and eventual elimination from the body. Studies in animal models are essential to understand these processes before clinical trials. The rumen in ruminants, for example, can act as a drug reservoir, slowing transit time and improving the systemic availability of benzimidazole (B57391) compounds. msdvetmanual.com

Determination of Exposure Parameters (AUC, Cmax, Tmax) in Animal Models

Key pharmacokinetic parameters are determined from the plasma concentration-time profiles of the active metabolite, Albendazole Sulfoxide. These parameters include:

Cmax: The maximum observed plasma concentration.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of total drug exposure over time.

Animal ModelParameterValueReference
Hookworm-Infected AdolescentsCmax (ng/mL)288 - 380 nih.gov
Hookworm-Infected AdolescentsTmax (h)~4 nih.gov
Sheep (ABZ alone)Cmax (µg/mL)1.49 ± 0.35 nih.gov
Sheep (ABZ alone)Tmax (h)10.7 ± 4.5 nih.gov
Sheep (ABZ alone)AUC (µg·h/mL)32.8 ± 8.0 nih.gov
Sheep (ABZ + Menbutone)Cmax (µg/mL)1.68 ± 0.35 nih.gov
Sheep (ABZ + Menbutone)Tmax (h)11.5 ± 2.9 nih.gov
Sheep (ABZ + Menbutone)AUC (µg·h/mL)39.8 ± 8.4 nih.gov
Donkey (IM injection)Cmax (µg/mL)0.58 nih.gov
Donkey (IM injection)Tmax (h)3.01 nih.gov
Donkey (IM injection)AUC (µg·mL−1·h)12.81 nih.gov

Evaluation of Systemic Clearance and Half-life in Non-human Species

Systemic clearance (CL) describes the rate at which a drug is removed from the body, while the elimination half-life (t½) is the time required for the drug concentration to decrease by half. These parameters are crucial for understanding how long the active metabolite remains in circulation to exert its therapeutic effect.

In donkeys receiving an intramuscular injection of Albendazole Sulfoxide, the elimination half-life was 12.93 hours, and the total clearance was 0.59 L/(h·kg). nih.gov In hookworm-infected adolescents, the half-life of Albendazole Sulfoxide was found to be approximately 7 to 8 hours. nih.govresearchgate.netnih.gov Studies have also shown that the half-life can vary significantly with age, with adults showing a median half-life of 12.4 hours compared to 7.6-8.04 hours in children. plos.orgnih.govmedrxiv.orgird.fr This variability highlights the importance of detailed pharmacokinetic studies, which are made possible by precise analytical techniques employing deuterated standards.

Species/PopulationParameterValueReference
DonkeyElimination Half-life (h)12.93 nih.gov
DonkeyTotal Clearance (L/(h·kg))0.59 nih.gov
Hookworm-Infected AdolescentsHalf-life (h)~7 - 8 nih.gov
Adults (Human)Median Half-life (h)12.4 plos.orgnih.gov
Children (<18 years)Median Half-life (h)7.6 - 8.04 nih.govmedrxiv.org

Compartmental Pharmacokinetic Modeling and Simulation

While NCA provides key parameters without structural assumptions, compartmental modeling uses mathematical models to simulate the disposition of a drug throughout the body. These models are powerful tools for understanding and predicting drug behavior.

Development of Multi-compartment Models for Parent Drug and Metabolites

To simulate the complex pharmacokinetics of albendazole and its active metabolite, Albendazole Sulfoxide, researchers develop multi-compartment models. plos.orgmedrxiv.orgresearchgate.net These models typically represent different parts of the body as distinct compartments, such as the gut, liver, and systemic circulation (plasma). plos.orgresearchgate.netplos.org The model incorporates key processes, including the limited absorption of albendazole from the gut and its extensive first-pass metabolism in the liver to form Albendazole Sulfoxide. plos.orgnih.gov By fitting these models to experimental data—data which is accurately quantified using methods involving this compound—scientists can estimate the rates of transfer between compartments and the rates of elimination. medrxiv.org

Ordinary Differential Equations (ODEs) for Describing Drug Disposition

The dynamic movement of the drug and its metabolites between compartments is described by a system of linked ordinary differential equations (ODEs). plos.orgnih.govmedrxiv.orgresearchgate.net Each ODE represents the rate of change of the amount or concentration of the drug in a specific compartment. For the albendazole-albendazole sulfoxide system, the ODEs would describe:

The rate of absorption of albendazole from the gut into the liver.

The rate of metabolism of albendazole to Albendazole Sulfoxide in the liver.

The rate of distribution of Albendazole Sulfoxide from the liver into the systemic plasma.

The rate of elimination of Albendazole Sulfoxide from the plasma. plos.orgresearchgate.netplos.org

These mathematical models allow for a quantitative understanding of how factors like age or co-administered drugs can influence the pharmacokinetic profile. plos.orgnih.gov The development and validation of these sophisticated models are fundamentally dependent on high-quality concentration data generated from bioanalytical methods that rely on deuterated internal standards for their precision and accuracy.

Population Pharmacokinetic Modeling (Methodological Aspects)

Population pharmacokinetic (PopPK) modeling is a statistical method used to quantify the typical pharmacokinetic characteristics of a drug and its variability within a patient population. In the study of albendazole, the focus is often on its primary active metabolite, albendazole sulfoxide, as the parent compound is typically found in very low concentrations in plasma nih.govnih.gov. The use of a stable isotope-labeled internal standard, such as this compound, is a critical methodological component for the accurate quantification of the analyte in biological matrices, which is the foundation of any robust PopPK model.

The methodological approach involves collecting plasma samples from a population of subjects at various time points nih.gov. The concentration of albendazole sulfoxide in these samples is determined using highly sensitive and specific bioanalytical methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS) nih.gov. In this analytical process, this compound serves as the ideal internal standard. Because it is chemically identical to the analyte but has a different mass due to the seven deuterium (B1214612) atoms, it co-elutes chromatographically and experiences similar ionization effects, effectively correcting for variations in sample processing and instrument response nih.gov.

Once the concentration data are generated, they are analyzed using nonlinear mixed-effect modeling software such as NONMEM nih.gov. The process begins with the development of a base structural model, typically a one- or two-compartment model with first-order absorption and elimination, to describe the drug's disposition nih.gov. Subsequently, a statistical model is developed to quantify inter-individual variability (the differences in pharmacokinetics between subjects) and residual unexplained variability. Finally, covariates such as body weight, age, or disease state are tested to determine their influence on the pharmacokinetic parameters like clearance (CL/F) and volume of distribution (V/F) nih.govmedrxiv.org. For instance, studies have identified body weight as a significant covariate influencing the clearance and volume of distribution of albendazole sulfoxide nih.gov. The final model can help identify subpopulations with different pharmacokinetic profiles, which may be due to factors like bioavailability nih.gov.

Elucidation of Metabolic Pathways and Enzyme Systems

Identification of Oxidative and Conjugative Metabolic Pathways

The biotransformation of albendazole is extensive and primarily involves oxidative pathways. Following oral administration, albendazole undergoes rapid first-pass metabolism in the liver, where it is oxidized to its principal and pharmacologically active metabolite, albendazole sulfoxide (ABZSO) nih.govmdpi.com. This sulfoxidation is a key activation step. Albendazole sulfoxide is then further oxidized to the inactive metabolite, albendazole sulfone (ABZSO2) moswrat.comnih.govresearchgate.net.

The primary metabolic cascade is: Albendazole → Albendazole Sulfoxide (active) → Albendazole Sulfone (inactive) researchgate.net

Minor metabolic changes can also occur, leading to the formation of other derivatives such as amino sulfones moswrat.comresearchgate.net. While oxidation is the dominant pathway, the potential for conjugative metabolism exists in drug biotransformation, though it is less prominent for albendazole's primary pathway. The use of isotopically labeled compounds like this compound is instrumental in metabolic studies, allowing researchers to accurately trace the fate of the parent drug and its transformation into various metabolites through mass spectrometry-based detection nih.govresearchgate.net.

Investigation of Cytochrome P450 (CYP) and Flavin Monooxygenase (FMO) Involvement

The oxidative metabolism of albendazole and its sulfoxide metabolite is mediated by two key enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) systems, primarily in the liver researchgate.netscielo.br.

Albendazole to Albendazole Sulfoxide (Sulfoxidation): Both FMO and CYP systems catalyze this initial activation step nih.govconicet.gov.ar. Studies using human liver microsomes have shown that CYPs are the major contributors, accounting for approximately 70% of albendazole sulfoxide production, while FMOs contribute the remaining 30% nih.gov. Specific enzymes identified in this conversion include CYP3A4, CYP1A2, and FMO3 nih.govresearchgate.netasm.org. Some research also indicates a significant role for CYP2J2 in this metabolic step nih.gov. The FMO-mediated pathway is notably enantioselective, preferentially producing the (+)-albendazole sulfoxide enantiomer conicet.gov.ar.

Albendazole Sulfoxide to Albendazole Sulfone (Sulfonation): The subsequent oxidation of the active sulfoxide metabolite to the inactive sulfone is mediated exclusively by the CYP system nih.govscielo.br. Research suggests that CYP1A2 may be involved in this metabolic conversion in humans scielo.br. In vitro studies have demonstrated that both albendazole and albendazole sulfoxide can inhibit certain CYP activities, indicating a complex interaction where the drug can act as both a substrate and an inhibitor of the same enzymes nih.gov.

Metabolic StepEnzyme SystemSpecific Isoforms ImplicatedApproximate Contribution (Human Liver Microsomes)
Albendazole → Albendazole SulfoxideCytochrome P450 (CYP)CYP3A4, CYP1A2, CYP2J2 nih.govnih.govasm.org~70% nih.gov
Flavin Monooxygenase (FMO)FMO3 nih.govresearchgate.net~30% nih.gov
Albendazole Sulfoxide → Albendazole SulfoneCytochrome P450 (CYP)CYP1A2 scielo.brPrimary pathway nih.gov

In Vitro Metabolism Studies Using Liver Microsomes and Tissue Fractions

In vitro studies using liver microsomes from various species are fundamental for characterizing the metabolism of albendazole and the enzymes involved acs.org. These subcellular fractions are enriched with CYP and FMO enzymes, making them an ideal model system nih.govnih.gov.

In studies with rat liver microsomes, the sulfoxidation of albendazole was found to be an NADPH-dependent enzymatic reaction, with evidence suggesting it is primarily catalyzed by a cytochrome P450-independent monooxygenase, likely FMO nih.gov. Conversely, research on human liver microsomes indicates a predominant role for the CYP system, particularly CYP3A4, in forming albendazole sulfoxide nih.govresearchgate.net. Ovine (sheep) liver microsome studies also confirmed an NADPH-dependent sulfoxidation process, with strong inhibition by methimazole suggesting that FMO is a key enzyme responsible for this S-oxygenation nih.govtandfonline.com.

These studies often involve a combination of approaches to identify specific enzyme contributions:

Selective Chemical Inhibition: Using inhibitors like ketoconazole (for CYP3A4) and methimazole (for FMO) to observe the reduction in metabolite formation nih.govnih.gov.

Heat Inactivation: Gently heating microsomes to inactivate the more heat-labile FMO enzymes while preserving CYP activity nih.gov.

Recombinant Enzymes: Using expressed individual human CYP and FMO enzymes to confirm their capability to produce albendazole sulfoxide nih.govnih.gov.

Kinetic Analysis: Determining kinetic parameters like Km (Michaelis constant) and Vmax (maximal rate) for the formation of metabolites. Different Km and Vmax values for the formation of the (+) and (-) enantiomers of albendazole sulfoxide in cattle liver microsomes support the involvement of at least two distinct enzymatic pathways conicet.gov.ar.

SpeciesPrimary Enzyme System Implicated in SulfoxidationKey Findings / Inhibitors
HumanCYP (~70%) and FMO (~30%) nih.govInhibition by ketoconazole (CYP3A4) and methimazole (FMO) nih.gov.
RatFMO suggested as primary nih.govReaction not inhibited by CYP inhibitors SKF 525A or metyrapone nih.gov.
Sheep (Ovine)FMO nih.govStrong inhibitory effect of methimazole nih.gov.
CattleBoth CYP and FMO conicet.gov.arconicet.gov.arDifferent kinetic parameters (Km, Vmax) for each enantiomer, suggesting two pathways conicet.gov.ar.

Role of Ruminal and Intestinal Microflora in Drug Biotransformation

In ruminant species such as sheep and cattle, the microflora present in the gastrointestinal tract, particularly the rumen, play a significant role in the biotransformation of albendazole and its metabolites moswrat.comnih.gov. In vitro studies using ruminal and ileal fluids have demonstrated that these microorganisms can perform both oxidative and reductive metabolic reactions moswrat.comnih.gov.

A key finding is the ability of the microflora to reduce albendazole sulfoxide (ABZSO) back to the parent drug, albendazole (ABZ) moswrat.comnih.gov. This reductive metabolism creates a "recycling" mechanism within the gastrointestinal tract, potentially prolonging the presence of the active moieties. This process was observed to be more efficient in sheep fluids compared to cattle fluids moswrat.comnih.gov.

Furthermore, the microflora are also capable of oxidizing albendazole to albendazole sulfoxide, mirroring the hepatic pathway moswrat.comnih.gov. The rate of this oxidation was found to be greater in cattle fluids than in sheep fluids nih.gov. Interestingly, the inactive albendazole sulfone metabolite was not significantly affected by incubation with these gastrointestinal fluids moswrat.comnih.gov. Studies using artificial rumen models have confirmed that ruminal biotransformation favors the production of albendazole through reductive pathways and that this microbial metabolism is not enantioselective nih.gov.

Isotope Effect Studies on Drug Metabolism

The substitution of a hydrogen atom with its heavier isotope, deuterium, can alter the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE) nih.govnih.gov. In drug metabolism, a significant primary deuterium KIE is observed when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step of the metabolic reaction nih.gov. The greater mass of the deuterium atom results in a stronger carbon-deuterium (C-D) bond, which requires more energy to break, thus slowing the reaction rate.

The use of deuterated compounds like this compound in metabolic studies provides a powerful tool for investigating reaction mechanisms catalyzed by enzymes such as cytochromes P450 nih.gov. If the deuteration of a specific position on a drug molecule leads to a significant decrease in its rate of metabolism, it provides strong evidence that C-H bond abstraction at that position is a critical, rate-determining step in the enzymatic cycle nih.govnih.gov.

KIE studies have been instrumental in understanding how P450 enzymes catalyze reactions nih.gov. While specific KIE data for this compound is not detailed in the provided context, the principle is broadly applicable. The magnitude of the KIE can offer insights into the transition state of the reaction and has been explored as a strategy in drug design to modulate a drug's metabolic profile, potentially improving its pharmacokinetic properties by slowing its breakdown nih.govnih.gov.

Deuterium Isotope Effects on Reaction Rates and Metabolic Fate

Without specific research on this compound, any discussion on the deuterium isotope effects on its reaction rates and metabolic fate would be speculative. In theory, if the deuteration is at a site of metabolic attack, a primary kinetic isotope effect could be observed. This would manifest as a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

Hypothetical Impact of Deuteration on Albendazole Sulfoxide Metabolism:

Metabolic ReactionPotential Effect of Deuteration on the Propyl GroupExpected Outcome
Oxidation of Albendazole Sulfoxide to Albendazole SulfoneIf the propyl group is involved in enzyme binding or orientation, a secondary isotope effect might occur.Minor to negligible change in the rate of sulfone formation.
Other potential metabolic pathways of the propyl side chainIf hydroxylation or other modifications of the propyl group occur, deuteration at the site of attack would slow this reaction.Potential for reduced formation of minor metabolites and longer exposure to albendazole sulfoxide.

Shunting of Metabolic Pathways Upon Deuteration

Metabolic shunting, or metabolic switching, can occur when a primary metabolic pathway is slowed or blocked by deuterium substitution, leading to an increased flux through alternative metabolic routes. For a drug with multiple metabolic pathways, deuteration at one "soft spot" can redirect metabolism towards other susceptible sites.

In the case of albendazole sulfoxide, the primary documented metabolic pathway is oxidation to albendazole sulfone. If deuteration of the propyl group were to significantly inhibit a minor, yet present, metabolic pathway involving this side chain, it is conceivable that a greater proportion of the drug would be metabolized via the sulfoxidation route. However, as there is no published evidence of significant alternative metabolic pathways for the propyl group of albendazole sulfoxide, the potential for metabolic shunting remains a theoretical consideration.

Theoretical Metabolic Shunting in this compound:

Primary PathwayAlternative Pathway(s)Expected Shunting Effect of Deuteration on the Propyl Group
Oxidation to Albendazole SulfoneHypothetical hydroxylation or other modifications of the propyl group.If the alternative pathway is inhibited by deuteration, a greater proportion of this compound would be converted to Albendazole Sulfone-d7.

Pharmacodynamic and Mechanistic Research in Vitro and Pre Clinical Focus

Molecular Mechanism of Action in Parasitic Organisms

The anthelmintic effects of Albendazole (B1665689) Sulfoxide-d7 are primarily attributed to its interaction with key parasitic cellular structures and metabolic pathways.

Interaction with Beta-Tubulin and Microtubule Disruption

Albendazole Sulfoxide-d7, like its parent compound, exerts its primary effect by binding to the β-tubulin of parasites. smolecule.com This interaction disrupts the formation of microtubules, which are crucial for essential cellular functions such as cell division and nutrient absorption. smolecule.com The loss of cytoplasmic microtubules ultimately leads to the parasite's death.

Inhibition of Glucose Uptake and Energy Metabolism in Parasites

A secondary but vital mechanism of action for this compound involves the disruption of the parasite's energy metabolism. By interfering with microtubule-dependent processes, the compound effectively inhibits glucose uptake by the parasite. This leads to a depletion of glycogen (B147801) stores, ultimately starving the parasite of the energy required for survival.

Comparative Biological Activity of this compound vs. Unlabeled Counterparts

The isotopic labeling of this compound with deuterium (B1214612) provides a valuable tool for researchers, allowing for more precise tracking and analysis in biological systems without significantly altering its biological activity.

Assessment of In Vitro Anthelmintic Efficacy in Cellular Models

In vitro studies are crucial for determining the direct effects of anthelmintic compounds on parasites. While specific comparative studies on the in vitro efficacy of this compound versus its unlabeled form are not extensively detailed in the provided search results, the deuterated compound is frequently used as an internal standard in pharmacokinetic studies. frontiersin.orgresearchgate.net This implies that its biological activity is considered sufficiently similar to the unlabeled compound for such applications. The primary active metabolite, albendazole sulfoxide (B87167), has demonstrated efficacy against various parasites in cellular models. medchemexpress.commedchemexpress.com

Pre-clinical Efficacy Studies in Animal Infection Models (e.g., Echinococcus multilocularis metacestodes)

Albendazole sulfoxide, the non-deuterated counterpart of this compound, has shown anti-parasitic effects against Echinococcus multilocularis metacestodes. medchemexpress.commedchemexpress.commedchemexpress.com The deuterated form, this compound, is primarily utilized in pharmacokinetic research to analyze the absorption, distribution, metabolism, and excretion (ADME) of albendazole and its metabolites. smolecule.com Its use as an internal standard in these studies underscores its similar in vivo behavior to the unlabeled active metabolite. frontiersin.orgresearchgate.net

Enzymatic Interactions and Drug-Drug Interaction Research (Mechanistic Level)

Research has indicated that albendazole sulfoxide can interact with various enzymes involved in drug metabolism, such as cytochrome P450 isoforms. smolecule.com Understanding these interactions is critical for predicting potential drug-drug interactions. The use of this compound in pharmacokinetic studies helps to elucidate these metabolic pathways and interactions more clearly. smolecule.com For instance, studies have investigated the pharmacokinetic interaction between ivermectin and albendazole sulphoxide, concluding that no significant interaction was observed. frontiersin.org

Inhibition/Induction of Drug-Metabolizing Enzymes (e.g., CYP isoforms)

Albendazole sulfoxide, the primary active metabolite of albendazole, demonstrates a dual role in interacting with cytochrome P450 (CYP) enzymes, acting as both an inhibitor and an inducer. nih.gov In vitro and preclinical studies have been conducted to characterize these effects, which are crucial for understanding potential drug-drug interactions. This compound, as a deuterated analog, is primarily utilized as an internal standard in pharmacokinetic analyses to precisely quantify albendazole and its metabolites. smolecule.commedchemexpress.com The pharmacodynamic data pertaining to enzyme inhibition and induction are derived from studies on the non-deuterated albendazole sulfoxide.

Inhibition of CYP Isoforms:

In vitro studies using human recombinant CYP enzymes and liver microsomes from various species have shown that albendazole sulfoxide can inhibit several CYP isoforms. nih.govnih.gov The inhibitory potential is generally considered moderate. asm.org For instance, in one study, albendazole sulfoxide exhibited an IC50 value of 14.9 μM for the inhibition of CYP1A2. nih.gov It is important to note that in in vitro test systems, the inhibitory effects of a compound can sometimes mask its inductive properties. nih.govnih.gov

Research on hepatic microsomes from rats and mouflons revealed that albendazole sulfoxide significantly inhibits ethoxyresorufin O-deethylase (EROD) and benzyloxyresorufin O-dearylase (BROD) activities, which are associated with CYP1A1 and CYP2B enzymes, respectively. nih.gov Notably, this inhibitory effect was more pronounced in mouflon microsomes than in rat microsomes, highlighting species-specific differences. nih.gov The inactive metabolite, albendazole sulfone, did not show significant inhibitory potential. nih.gov

Interactive Table: In Vitro Inhibition of Human CYP Isoforms by Albendazole Sulfoxide

CYP Isoform Test System IC50 (µM) Finding Source
CYP1A2 Recombinant Human CYP 14.9 Moderate inhibition nih.gov
CYP2C9 Recombinant Human CYP >100 Weak to no inhibition nih.gov
CYP2C19 Recombinant Human CYP >100 Weak to no inhibition nih.gov
CYP2D6 Recombinant Human CYP >100 Weak to no inhibition nih.gov

IC50 values greater than 10 μM are generally considered less likely to cause clinically significant inhibitory drug-drug interactions. nih.gov

Induction of CYP Isoforms:

Preclinical studies in rats have demonstrated that albendazole sulfoxide can induce the expression of certain CYP enzymes. researchgate.net Following intraperitoneal administration, albendazole sulfoxide was shown to produce a pattern of CYP induction similar to that of the parent drug, albendazole. This included a notable increase in the protein content of CYP1A1/2 in rat liver. researchgate.net The induction of CYP1A enzymes by albendazole has also been observed in human hepatoma cells. fda.gov This inductive effect suggests that prolonged exposure to albendazole, leading to sustained levels of its sulfoxide metabolite, could alter the metabolism of other drugs that are substrates for these enzymes. researchgate.netplos.org

Evaluation of Metabolic Interactions with Co-administered Compounds

The inhibitory and inductive effects of albendazole sulfoxide on drug-metabolizing enzymes form the basis for its potential metabolic interactions with co-administered drugs. Preclinical studies have explored these interactions, revealing how albendazole sulfoxide can alter, and be altered by, other compounds.

In an in vitro study, the combination of albendazole sulfoxide and mebendazole (B1676124) resulted in a significantly stronger inhibition of CYP1A2 (IC50 = 3.8 μM) compared to albendazole sulfoxide alone (IC50 = 14.9 μM). nih.govnih.govasm.org This suggests a synergistic inhibitory effect when these compounds are present together. nih.gov

In vivo studies in rats have provided further evidence of metabolic interactions. When albendazole was co-administered with mebendazole, the plasma levels (AUC and Cmax) of mebendazole were significantly increased. nih.govnih.gov This effect, however, was thought to be unlikely mediated by CYP inhibition alone, suggesting other mechanisms may be involved. nih.govasm.orgnih.gov The half-life of albendazole sulfoxide itself was also observed to be prolonged when given in combination with mebendazole. asm.org

Conversely, certain drugs can impact the metabolism and plasma concentrations of albendazole sulfoxide. The H2-receptor antagonist cimetidine, a known inhibitor of CYP3A4, has been shown to increase albendazole sulfoxide concentrations in bile and cystic fluid by approximately two-fold. fda.govwikipedia.org This is attributed to cimetidine's inhibition of CYP3A4, an enzyme involved in the further metabolism of albendazole sulfoxide to the inactive albendazole sulfone. wikipedia.orgscielo.br Similarly, the corticosteroid dexamethasone (B1670325) can increase the steady-state plasma concentration of albendazole sulfoxide by about 56%, likely by inhibiting its elimination. fda.govwikipedia.org Praziquantel has also been found to increase the maximum plasma concentration of albendazole sulfoxide by about 50%. fda.gov

Interactive Table: Preclinical and In Vitro Metabolic Interactions Involving Albendazole Sulfoxide

Interacting Compound(s) Study Type Key Finding Mechanism/Comment Source
Albendazole Sulfoxide + Mebendazole In Vitro (Human recombinant CYP1A2) Increased inhibition of CYP1A2 (IC50 changed from 14.9 µM to 3.8 µM) Synergistic inhibitory effect on the enzyme. nih.govnih.gov
Albendazole + Mebendazole In Vivo (Rat) Mebendazole AUC and Cmax increased 3.5-fold and 2.8-fold, respectively. Albendazole sulfoxide half-life increased 1.8-fold. The elevated plasma levels were considered probably not mediated solely by CYP-based interactions. nih.govasm.orgnih.gov
Albendazole + Cimetidine Clinical (Human) Albendazole sulfoxide concentrations in bile and cystic fluid increased ~2-fold. Cimetidine inhibits CYP3A4, which is involved in the metabolism of albendazole sulfoxide. fda.govwikipedia.org
Albendazole + Dexamethasone Clinical (Human) Steady-state trough concentrations of albendazole sulfoxide increased by ~56%. Dexamethasone inhibits the elimination of albendazole sulfoxide. fda.govwikipedia.org

Applications As a Research Tool and Reference Standard

Quality Control and Impurity Profiling in Pharmaceutical Development

In the rigorous environment of pharmaceutical development, ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs) and their finished formulations is non-negotiable. Albendazole (B1665689) Sulfoxide-d7 is instrumental in the analytical methods that underpin these quality control (QC) processes.

Analytical method validation is a cornerstone of pharmaceutical quality assurance, demonstrating that a specific method is suitable for its intended purpose. Albendazole Sulfoxide-d7 is frequently employed as an internal standard in the validation of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to assay albendazole and its metabolites. nih.govnih.gov

The use of a stable, isotope-labeled internal standard like this compound is crucial for establishing key validation parameters with high confidence. It helps to ensure the accuracy and precision of the method by compensating for variations that can occur during sample preparation and analysis, such as extraction inconsistencies or fluctuations in instrument response. nih.govnih.gov For example, in the development of LC-MS/MS methods to quantify albendazole and albendazole sulfoxide (B87167) in human plasma, deuterated internal standards are the standard of choice. nih.govnih.gov These methods are validated according to stringent guidelines, such as those from the International Council on Harmonisation (ICH), to assess linearity, accuracy, precision, and limits of detection and quantification. e3s-conferences.orgresearchgate.net

The data below, compiled from validation studies, illustrates the performance of analytical methods that rely on isotope-labeled internal standards for quantifying albendazole and its primary metabolite, albendazole sulfoxide.

Table 1: Performance Characteristics of Validated LC-MS/MS Methods

Parameter Albendazole Albendazole Sulfoxide Source
Linearity Range 0.200–50.0 ng/mL 3.00–600 ng/mL nih.gov
2–600 ng/mL 3–3,000 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.200 ng/mL 3.00 ng/mL nih.gov
Accuracy (% Deviation) Within ±15% Within ±15% ekb.eg
Precision (% RSD) < 15% < 15% ekb.eg

| Mean Recovery | 86.03%–89.66% | 86.03%–89.66% | nih.gov |

Impurity profiling is a critical aspect of pharmaceutical development, as impurities can affect the safety and efficacy of a drug product. ijisrt.com Albendazole Sulfoxide (designated as Albendazole EP Impurity B) and Albendazole Sulfone (Albendazole EP Impurity C) are known metabolites and potential degradation products of Albendazole. e3s-conferences.orgdaicelpharmastandards.com

The precise quantification of these impurities is essential to ensure they remain within pharmacopoeially acceptable limits. rjptonline.org Isotope-labeled standards like this compound are invaluable for these sensitive analyses. By mimicking the analyte of interest (Albendazole Sulfoxide) throughout the analytical process, the deuterated standard allows for highly accurate quantification, correcting for any loss during sample extraction or variability in ionization efficiency in mass spectrometry. This ensures that the levels of impurities and degradation products in the final drug product are accurately reported and controlled. daicelpharmastandards.com

Stability Studies in Pharmaceutical Formulations (Analytical Perspective)

Stability testing is mandatory for all pharmaceutical products to determine their shelf-life and appropriate storage conditions. From an analytical perspective, these studies rely on validated, stability-indicating methods to quantify the API and detect any degradation products that may form over time.

During stability studies, formulations are exposed to various environmental conditions, such as elevated temperature and humidity. jddtonline.info Analytical methods employing internal standards like this compound are used to measure the concentration of the active ingredient at specific time points. ekb.eg The use of a deuterated standard ensures that any observed decrease in the parent drug concentration is due to actual degradation, not analytical error. This is particularly important when analyzing complex matrices where sample components can interfere with the measurement. The stability of analytical solutions themselves is also assessed to ensure the integrity of the data generated during a long-term study. e3s-conferences.org

Forced degradation studies are conducted to understand the degradation pathways of a drug substance and to identify its potential degradation products. nih.gov In these studies, the drug is subjected to stress conditions like acid, base, oxidation, heat, and light. rjptonline.orgresearchgate.net As Albendazole degrades, it can form products such as Albendazole Sulfoxide and Albendazole Sulfone. nih.gov

To accurately model the kinetics of these degradation pathways, it is necessary to quantify both the remaining parent drug and the newly formed degradants. This compound serves as an ideal internal standard for quantifying the formation of Albendazole Sulfoxide under these stress conditions. This allows researchers to build a comprehensive picture of the drug's lability and helps in developing a formulation that protects the API from degradation. researchgate.net

Contribution to Pre-clinical Drug Development and Optimization

In pre-clinical development, understanding the pharmacokinetic (PK) profile of a drug is essential. Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. For Albendazole, which is rapidly metabolized to its active form, Albendazole Sulfoxide, it is crucial to accurately measure the concentrations of both the parent drug and this key metabolite in biological fluids like plasma. nih.govnih.gov

Bioanalytical methods used in these studies overwhelmingly rely on LC-MS/MS with deuterated internal standards for the highest level of accuracy and precision. nih.gov this compound is used as the internal standard for the quantification of Albendazole Sulfoxide in plasma samples collected from PK and bioequivalence (BE) studies. nih.govnih.gov These studies are fundamental for comparing different formulations of a drug or for establishing the dosage regimen. fda.govwho.int The reliability of the PK parameters generated (e.g., Cmax, AUC) is directly dependent on the quality of the bioanalytical method, where the use of an appropriate internal standard like this compound is considered the gold standard. plos.org

Table 2: Compounds Mentioned in the Article

Compound Name Role/Type
Albendazole Active Pharmaceutical Ingredient (API)
Albendazole Sulfoxide Active Metabolite, Impurity B
This compound Deuterated Internal Standard
Albendazole Sulfone Inactive Metabolite, Impurity C
Mebendazole (B1676124) Anthelmintic Drug
Fenbendazole Anthelmintic Drug
Oxfendazole Internal Standard
Praziquantel Internal Standard

Informing Formulation Strategies Based on PK Profiles

The development of effective oral drug formulations is heavily reliant on a thorough understanding of a drug's pharmacokinetic profile. For albendazole, this is particularly crucial due to its inherent characteristics of low aqueous solubility and extensive first-pass metabolism, which lead to poor and highly variable absorption from the gastrointestinal tract. medrxiv.orgsemanticscholar.org After oral administration, albendazole is rapidly metabolized in the liver to its pharmacologically active form, albendazole sulfoxide. semanticscholar.orgtaylorandfrancis.com Consequently, the systemic efficacy of the drug is dependent on the plasma concentrations of this active metabolite. who.int

Pharmacokinetic studies are essential to determine how different formulation and administration conditions affect the absorption and subsequent plasma concentration of albendazole sulfoxide. These studies measure key parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time, represented by the area under the concentration-time curve (AUC). medrxiv.orgresearchgate.net

Research has consistently shown that administering albendazole with food, particularly a high-fat meal, significantly enhances its absorption and bioavailability, in some cases by as much as five-fold. who.intresearchgate.net This is attributed to the drug's lipophilic nature. crsubscription.com By accurately measuring the PK profiles of albendazole sulfoxide under various conditions, researchers can devise formulation strategies to overcome its solubility challenges and reduce inter-individual variability. medrxiv.org

In these critical studies, this compound is used as an internal standard for analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netduke.edunih.gov Its role is to correct for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantification of the non-labeled albendazole sulfoxide in plasma samples. semanticscholar.org This precision allows for a reliable comparison between different formulations, such as conventional versus chewable tablets, or the effect of co-administration with fatty meals. researchgate.netresearchgate.net The data generated informs decisions on excipients, drug delivery systems, and patient instructions to optimize therapeutic outcomes.

The following table illustrates the significant impact of meal composition on the pharmacokinetic profile of albendazole sulfoxide, demonstrating the type of data that guides formulation and administration recommendations.

Table 1: Influence of Meal Type on Key Pharmacokinetic Parameters of Albendazole Sulfoxide

Pharmacokinetic Parameter Low-Fat Breakfast High-Fat Breakfast Significance
Cmax (ng/mL) 711.3 ± 214.3 1269.4 ± 355.6 p < 0.0001
AUC₀₋₂₄ (ng·h/mL) 5615.1 ± 1368.6 10839.8 ± 2542.4 p < 0.0001
Tmax (h) 4.3 ± 1.1 4.9 ± 1.2 Not Significant

Data derived from a study on healthy volunteers after a single oral dose of albendazole, illustrating the substantial increase in systemic exposure when the drug is taken with a high-fat meal. researchgate.net

Supporting Development of New Anthelmintic Agents

The landscape of anthelmintic drug development is continually evolving, with a focus on discovering new agents that may offer improved efficacy, a broader spectrum of activity, or a better pharmacokinetic profile than existing treatments. researchgate.net In this pursuit, established drugs like albendazole serve as essential benchmarks for comparison. researchgate.net this compound plays a fundamental supporting role in this process as a critical analytical tool.

When preclinical or clinical studies are conducted to evaluate a new anthelmintic candidate, it is often compared against a "gold standard" drug. crsubscription.com These comparative studies require robust and validated bioanalytical methods to accurately measure the concentrations of both the new agent and the reference drug (albendazole) and its active metabolite (albendazole sulfoxide) in biological samples. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound, is the standard for high-quality bioanalysis using LC-MS/MS. nih.govmdpi.com It ensures that the pharmacokinetic data generated for the reference drug is highly reliable. This allows for a fair and accurate comparison of the pharmacokinetic and pharmacodynamic (PK/PD) properties of the new drug candidate against albendazole. Researchers can confidently assess whether a new agent achieves more favorable absorption, a longer half-life, or more consistent bioavailability—key characteristics that might translate into improved clinical efficacy. medrxiv.org

By facilitating the generation of precise and accurate data, this compound helps researchers:

Establish a reliable pharmacokinetic profile for the benchmark drug, albendazole, within a given study.

Directly compare the bioavailability and metabolic fate of new chemical entities against albendazole.

Investigate potential drug-drug interactions between new agents and existing therapies.

Build accurate PK/PD models to predict the efficacy of novel compounds.

The following table summarizes the key functions of this compound in the research and development pipeline for new anthelmintic drugs.

Table 2: Role of this compound in New Anthelmintic Agent Development

Application Area Specific Function of this compound Research Outcome
Bioanalytical Method Validation Serves as an internal standard for LC-MS/MS assays to quantify albendazole sulfoxide in plasma, blood, and other tissues. researchgate.netnih.gov Ensures accuracy, precision, and reliability of pharmacokinetic data for the reference drug.
Comparative Pharmacokinetic Studies Enables precise measurement of the reference drug's PK profile (Cmax, AUC, T½) for direct comparison with a new drug candidate. medrxiv.org Provides a clear basis for determining if a new agent offers an improved pharmacokinetic profile (e.g., better absorption, less variability).
Benchmarking Efficacy Supports the establishment of exposure-response relationships for albendazole, linking plasma concentrations to anthelmintic activity. ird.fr Creates a benchmark for the level of systemic exposure a new agent must achieve to be considered a viable candidate.

| Metabolic Stability Assessment | Used in in-vitro and in-vivo studies to help delineate the metabolic pathways of albendazole alongside potential new drugs. | Aids in understanding how a new drug might be metabolized in comparison to established agents. |

Future Directions and Emerging Research Avenues for Deuterated Albendazole Sulfoxide

Advanced Mass Spectrometry Techniques for Metabolite Identification

The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). core.ac.uknebiolab.com Albendazole (B1665689) sulfoxide-d7 is instrumental in pharmacokinetic studies, allowing for the precise tracking and quantification of albendazole and its metabolites in biological systems. smolecule.comsmolecule.com

Advanced mass spectrometry techniques are continually being developed to enhance the identification and characterization of metabolites. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of elemental compositions of unknown metabolites. mdpi.com Tandem mass spectrometry (MS/MS) techniques are employed for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. researchgate.net

The use of isotopically labeled compounds like albendazole sulfoxide-d7 in conjunction with these advanced MS techniques offers significant advantages. The known mass shift between the deuterated and non-deuterated compound simplifies the identification of drug-related material in complex biological matrices. nih.gov This is particularly valuable in "metabolite-in-the-middle" approaches, where the deuterated compound helps to pinpoint metabolic pathways.

Table 1: Advanced Mass Spectrometry Techniques for Deuterated Metabolite Analysis

TechniqueApplication in Deuterated Metabolite ResearchKey Advantages with this compound
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition determination of metabolites.Facilitates the differentiation of drug metabolites from endogenous compounds.
Tandem Mass Spectrometry (MS/MS)Structural elucidation of metabolites through fragmentation analysis.The fragmentation pattern of the deuterated standard can be compared to that of potential metabolites to confirm their identity.
Isotope-Coded Derivatization (ICD)Enhances detection and quantification of metabolites by introducing a stable isotope tag.While this compound is already labeled, ICD can be used for other metabolites in the same pathway that are not deuterated. researchgate.net
Hydrogen-Deuterium Exchange (HDX)-MSProbes the structure and conformational dynamics of proteins that interact with the drug.Can be used to study the interaction of albendazole sulfoxide (B87167) with its target protein, β-tubulin.

Integration of In Silico Modeling with Deuterated Compound Data

In silico modeling has become an indispensable tool in drug discovery and development, offering a cost-effective and rapid means to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. mdpi.comnih.govresearchgate.net When combined with experimental data from studies using deuterated compounds, the predictive power of these models is significantly enhanced.

Physiologically based pharmacokinetic (PBPK) models, for instance, can simulate the concentration-time profiles of a drug in various tissues. mdpi.com By incorporating data from in vitro experiments with this compound, these models can be refined to more accurately predict its in vivo behavior. The slower metabolism of the deuterated compound, due to the kinetic isotope effect, provides a unique dataset to validate and improve the metabolic parameters within these models. gabarx.com

Furthermore, in silico tools can predict the potential sites of metabolism on a drug molecule. nih.gov By comparing these predictions with the actual metabolic profile of albendazole and its deuterated analog, researchers can gain a deeper understanding of the metabolic pathways and the enzymes involved. This iterative process of in silico prediction and experimental validation with deuterated compounds accelerates the optimization of drug candidates. informaticsjournals.co.in

Novel Applications in Systems Pharmacology Research

Systems pharmacology aims to understand the effects of drugs on entire biological systems by integrating data from multiple "omics" platforms, including metabolomics. nih.gov Deuterated compounds like this compound are poised to play a crucial role in this field.

By using this compound as a tracer, researchers can follow its metabolic fate throughout an organism and map the metabolic networks it perturbs. simsonpharma.com This approach, known as deuterium (B1214612) metabolic imaging (DMI) when combined with magnetic resonance spectroscopy, allows for the non-invasive, 3D mapping of metabolic pathways in real-time. yale.edu This can provide invaluable insights into the mechanism of action of albendazole and its effects on host and parasite metabolism.

Moreover, the altered pharmacokinetic profile of deuterated drugs can be leveraged to study the downstream effects of sustained drug exposure on various biological pathways. cdnsciencepub.comresearchgate.net This can help to identify potential off-target effects and novel therapeutic applications.

Development of Standardized Protocols for Deuterated Metabolite Research

The increasing use of deuterated compounds in research necessitates the development of standardized protocols to ensure the quality and reproducibility of data. nih.gov While stable isotope-labeled compounds are considered the gold standard for internal standards in LC-MS/MS, their use is not without potential pitfalls. acanthusresearch.comresearchgate.net

Key considerations for standardized protocols include:

Stability of the Deuterium Label: The position of the deuterium atoms within the molecule is critical. They should be placed on non-exchangeable sites to prevent loss or replacement with protons from the solvent or biological matrix. acanthusresearch.com

Isotopic Purity: The deuterated standard should be free from significant levels of the unlabeled analyte to avoid interference with the quantification of the endogenous compound. acanthusresearch.com

Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure that it experiences the same matrix effects. nebiolab.com

Validation of Bioanalytical Methods: Rigorous validation of the analytical method is essential to demonstrate its accuracy, precision, and reliability for the quantification of both the deuterated and non-deuterated compounds. scispace.com

The development and adoption of standardized protocols for research involving deuterated metabolites will be crucial for advancing the field and ensuring the comparability of data across different laboratories and studies. nih.govthermofisher.com

Q & A

Q. What analytical methods are recommended for quantifying Albendazole Sulfoxide-d7 in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Isotopic dilution with internal standards (e.g., this compound itself) improves accuracy by correcting for matrix effects. Method validation should include linearity (1–100 ng/mL range), precision (<15% RSD), and recovery rates (>85%) . For solubility testing in formulation studies, use equilibrium solubility methods in biorelevant media (e.g., simulated gastric fluid) to mimic physiological conditions .

Q. How should researchers handle this compound to ensure safety and stability?

Follow Good Manufacturing Practices (GMP) for handling. Use chemical-resistant gloves (nitrile), lab coats, and fume hoods to minimize exposure. Store the compound at -20°C in airtight containers to prevent degradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are critical for assessing shelf life. Note that the compound is not classified as explosive or oxidising but reacts with strong oxidising agents .

Q. What are the key physicochemical properties of this compound relevant to formulation design?

Key properties include:

  • Molecular weight : 281.33 g/mol
  • LogP : 0.91 (indicating moderate lipophilicity)
  • Aqueous solubility : ~25 mg/mL in DMSO, but lower in water (data not fully available)
  • Melting point : 154–156°C These parameters guide excipient selection (e.g., surfactants for solubility enhancement) and formulation routes (e.g., spray-dried microspheres for sustained release) .

Advanced Research Questions

Q. How can experimental design optimize this compound microsphere formulations for enhanced bioavailability?

Use a Box-Behnken design or central composite design to evaluate factors like polymer concentration (e.g., chitosan, CMC) and spray-drying parameters. In one study, optimizing chitosan (1% w/v), pectin (0.1% w/v), and CMC (0.2% w/v) increased the AUC by 10x in rats compared to pure drug. Critical responses include encapsulation efficiency (>80%), dissolution rate (60% at 60 min), and yield (>70%). Validate models using desirability functions (target: D > 0.6) .

Q. What methodologies address discrepancies in reported metabolic pathways of this compound across studies?

Discrepancies may arise from interspecies variability (e.g., human vs. rodent CYP450 isoforms) or analytical interference from metabolites. Conduct in vitro microsomal assays with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes. Cross-validate findings using deuterium isotope effects (e.g., reduced metabolic clearance in deuterated forms) and tandem mass spectrometry fragmentation patterns .

Q. How can environmental risk assessments for this compound be methodologically rigorous?

Assess bioaccumulation potential using log Kow (1.27) and biodegradability (data lacking; perform OECD 301 tests). Although not classified as PBT/vPvB, conduct chronic aquatic toxicity assays (e.g., Daphnia magna 21-day study) to establish PNEC values. Monitor hydrolysis products in environmental matrices via LC-MS/MS .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting in vivo efficacy data for this compound formulations?

Variability often stems from differences in:

  • Animal models : Use immunosuppressed vs. immunocompetent rodents to assess host-pathogen interactions.
  • Dosing regimens : Compare single-dose vs. multiple-dose pharmacokinetics to identify saturation effects.
  • Formulation homogeneity : Validate particle size distribution (e.g., D90 < 50 µm) using laser diffraction. Apply meta-analysis tools (e.g., RevMan) to pool data and identify outliers .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical quality attributes (CQAs): Purity (>98%), residual solvent levels (<0.1% DMSO).
  • Control critical process parameters (CPPs): Reaction temperature (20–25°C), deuterium exchange time (48–72 hrs).
  • Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Methodological Resources

  • Safety Protocols : Refer to MSD Safety Data Sheets (v5.1) for occupational exposure limits and spill management .
  • Optimization Software : Use Design-Expert® or JMP for DOE analysis .
  • Environmental Testing : Follow OECD 308 guidelines for soil mobility studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.